![molecular formula C43H24Cl2O2 B14218554 4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride CAS No. 823808-76-0](/img/structure/B14218554.png)
4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with phenylethynyl groups and benzoyl chloride functionalities, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride typically involves multiple steps, starting with the preparation of the fluorene core. The phenylethynyl groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzoyl chloride groups can be reduced to form benzyl alcohols.
Substitution: The benzoyl chloride groups can undergo nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride involves its interaction with molecular targets through its functional groups. The phenylethynyl groups can participate in π-π stacking interactions, while the benzoyl chloride groups can form covalent bonds with nucleophiles. These interactions enable the compound to exert its effects in various applications, such as fluorescence in biological imaging or conductivity in electronic materials .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(phenylethynyl)biphenyl: Similar structure but lacks the fluorene core and benzoyl chloride groups.
4,7-Bis(phenylethynyl)benzo[c][1,2,5]thiadiazole: Contains a thiadiazole core instead of a fluorene core.
2,7-Bis(phenylethynyl)-9,10-bis(phenylethynyl)anthracene: Features an anthracene core with additional phenylethynyl groups
Uniqueness
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride is unique due to its combination of a fluorene core with phenylethynyl and benzoyl chloride functionalities. This unique structure imparts distinct properties, such as enhanced fluorescence and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
823808-76-0 |
|---|---|
Fórmula molecular |
C43H24Cl2O2 |
Peso molecular |
643.5 g/mol |
Nombre IUPAC |
4-[9-(4-carbonochloridoylphenyl)-2,7-bis(2-phenylethynyl)fluoren-9-yl]benzoyl chloride |
InChI |
InChI=1S/C43H24Cl2O2/c44-41(46)33-17-21-35(22-18-33)43(36-23-19-34(20-24-36)42(45)47)39-27-31(13-11-29-7-3-1-4-8-29)15-25-37(39)38-26-16-32(28-40(38)43)14-12-30-9-5-2-6-10-30/h1-10,15-28H |
Clave InChI |
PBFLRCIDSXWLAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C(=O)Cl)C6=CC=C(C=C6)C(=O)Cl)C=C(C=C4)C#CC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




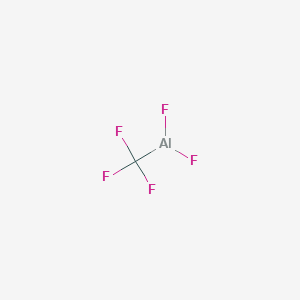
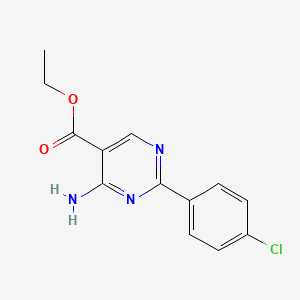
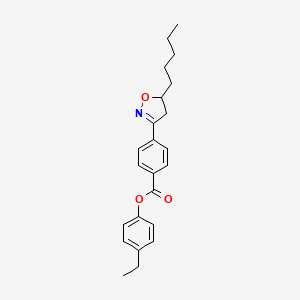
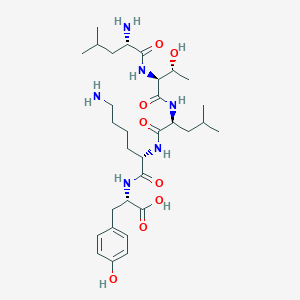
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)


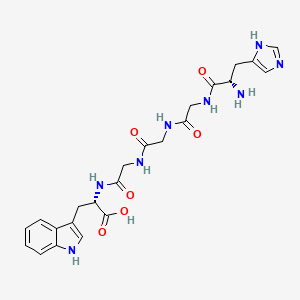
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)

